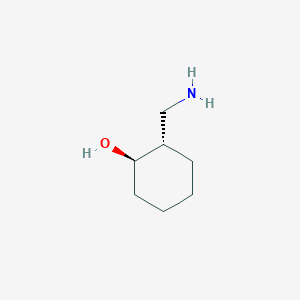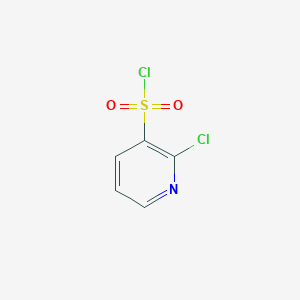
2-chloropyridine-3-sulfonyl Chloride
概述
描述
2-Chloropyridine-3-sulfonyl Chloride is an organic compound with the molecular formula C(_5)H(_3)Cl(_2)NO(_2)S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a sulfonyl chloride group at the third position on the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3-sulfonyl Chloride can be synthesized through the reaction of 2-chloropyridine with chlorosulfonic acid. The reaction typically proceeds as follows:
C5H4ClN+ClSO3H→C5H3Cl2NO2S+H2O
This reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes:
Reactant Preparation: Purification of 2-chloropyridine and chlorosulfonic acid.
Reaction Phase: Controlled addition of chlorosulfonic acid to 2-chloropyridine under an inert atmosphere.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloropyridine-3-sulfonic acid.
Reduction: It can be reduced to 2-chloropyridine-3-sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, and other aprotic solvents.
Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate substitution reactions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
科学研究应用
2-Chloropyridine-3-sulfonyl Chloride is utilized in various scientific research fields:
Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 2-Chloropyridine-3-sulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
相似化合物的比较
2-Chloropyridine-4-sulfonyl Chloride: Similar structure but with the sulfonyl chloride group at the fourth position.
2-Bromopyridine-3-sulfonyl Chloride: Bromine atom instead of chlorine at the second position.
2-Chloropyridine-3-sulfonic Acid: Hydrolyzed form of 2-Chloropyridine-3-sulfonyl Chloride.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective functionalization of the pyridine ring. Its position-specific substitution pattern provides distinct chemical properties compared to its analogs, making it a valuable reagent in synthetic chemistry.
属性
IUPAC Name |
2-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSIQDQIZEVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436900 | |
| Record name | 2-chloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6684-06-6 | |
| Record name | 2-chloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloropyridine-3-sulfonyl chloride in the synthesis of pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides?
A1: this compound acts as a key building block in the construction of pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides. The research demonstrates that this compound reacts with amidines under mild, non-catalytic conditions. This reaction initially forms open-chain sulfonylated amidine intermediates, which can then undergo a subsequent cyclization step to yield the desired pyrido-annulated 1,2,4-thiadiazine-1,1-dioxide structure [].
Q2: What are the advantages of using this compound in this specific synthetic approach?
A2: The research highlights two major advantages of using this compound in this synthesis:
- Mild, non-catalytic conditions: This avoids the use of potentially expensive or environmentally unfriendly catalysts [].
- Versatility for further modification: The remaining chlorine atom on the pyridine ring of the final product allows for further functionalization through aromatic nucleophilic substitution reactions, broadening the possibilities for designing new molecules with potentially interesting biological activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
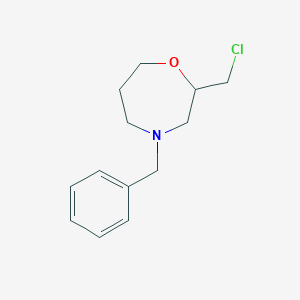
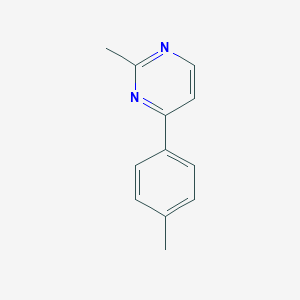
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)

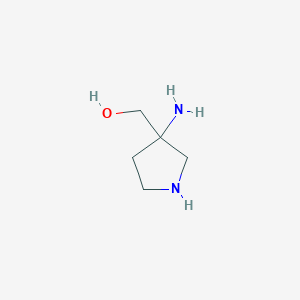


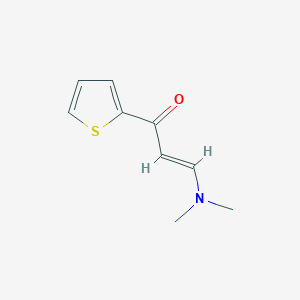



![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
